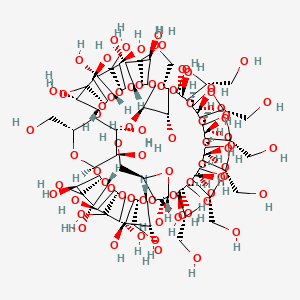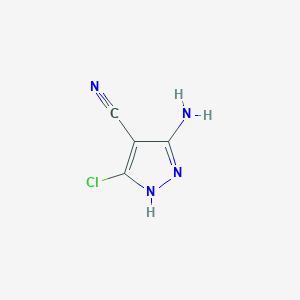
Hexaphosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hexaphosphoric acid can be synthesized through various methods. One common approach involves the extraction from plant sources, such as legumes and grains, where it is abundant . The extraction process typically involves milling the plant material, followed by fermentation at mildly acidic pH to release the phytic acid . Industrial production methods may include the use of strong bases to convert phytic acid into its phytate form, which can then be separated and purified using techniques like ion-exchange chromatography .
Chemical Reactions Analysis
Hexaphosphoric acid undergoes several types of chemical reactions, including hydrolysis, oxidation, and complexation . In the presence of the enzyme phytase, this compound can be hydrolyzed to release inorganic phosphate and lower inositol phosphates . It also exhibits strong chelating properties, forming complexes with multivalent metal ions such as calcium, iron, and zinc . These reactions are significant in both biological and industrial contexts, as they influence the bioavailability of essential minerals and the environmental impact of phosphorus excretion .
Scientific Research Applications
Hexaphosphoric acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of metal-organic frameworks and other coordination compounds . In biology and medicine, this compound is studied for its antioxidant and anticancer properties . It has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics . Additionally, this compound is used in agriculture to improve the nutritional quality of animal feed by enhancing the bioavailability of phosphorus .
Mechanism of Action
The mechanism of action of hexaphosphoric acid involves its ability to chelate metal ions and modulate enzyme activity . By binding to dietary minerals, this compound can inhibit their absorption in the small intestine, affecting mineral bioavailability . In the context of drug metabolism, this compound interacts with cytochrome P450 enzymes, potentially altering their activity and influencing the metabolism of xenobiotics . These interactions are mediated through both direct binding to the enzyme’s active site and indirect effects on enzyme expression .
Comparison with Similar Compounds
Hexaphosphoric acid is part of a family of inositol phosphates, which include inositol pentakisphosphate (IP5), inositol tetrakisphosphate (IP4), and inositol trisphosphate (IP3) . These compounds share similar structures but differ in the number of phosphate groups attached to the inositol ring . Compared to its analogs, this compound has a higher phosphate content, which contributes to its strong chelating properties and its role as a phosphorus storage molecule in plants . Its unique ability to form stable complexes with metal ions distinguishes it from other inositol phosphates .
Properties
CAS No. |
29444-63-1 |
|---|---|
Molecular Formula |
H8O19P6 |
Molecular Weight |
497.89 g/mol |
IUPAC Name |
[hydroxy-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/H8O19P6/c1-20(2,3)15-22(7,8)17-24(11,12)19-25(13,14)18-23(9,10)16-21(4,5)6/h(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H2,1,2,3)(H2,4,5,6) |
InChI Key |
LSYVCAOPFHHUHM-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)
![methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate](/img/structure/B12643010.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)





![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)




